Technical Guide: Physicochemical Profiling of Bis(4-methylcyclohexyl) Phthalate
Technical Guide: Physicochemical Profiling of Bis(4-methylcyclohexyl) Phthalate
The following technical guide provides an in-depth physicochemical profiling of Bis(4-methylcyclohexyl) phthalate , structured for researchers and drug development professionals.
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Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer applications (e.g., optical films, nitrocellulose coatings).[1][2] In pharmaceutical development, it is critical as a potential process-related impurity (e.g., in Rifabutin synthesis) and a leachable from packaging materials.[1]
This guide synthesizes the compound's core physicochemical data, synthesis pathways, and analytical methodologies.[1] It addresses the "black box" nature of this specific isomer by correlating predicted molecular descriptors with experimental behaviors observed in the broader cyclohexyl phthalate class.[1]
Chemical Identity & Structural Analysis
Bis(4-methylcyclohexyl) phthalate consists of a central phthalate core esterified with two 4-methylcyclohexyl rings.[1] The presence of the methyl group on the cyclohexane ring introduces geometric isomerism (cis/trans), which significantly influences the compound's viscosity and melting behavior compared to the unsubstituted dicyclohexyl phthalate.[1]
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
| CAS Number | 18249-11-1 (Specific isomer); 27987-25-3 (General methyl isomer) |
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.47 g/mol |
| SMILES | CC1CCC(CC1)OC(=O)c2ccccc2C(=O)OC3CCC(C)CC3 |
| InChI Key | JKJWMYHRXOJYJS-UHFFFAOYSA-N |
| Structural Class | Phthalate Ester; Cycloaliphatic Diester |
Physicochemical Properties (Core Data)
Understanding the physicochemical profile is essential for predicting migration kinetics in plastics and retention behavior in chromatography.[1]
Table 2: Physicochemical Parameters
| Property | Value / Range | Source/Type |
| Physical State | Viscous Liquid or Waxy Solid | Experimental (Analog) |
| Boiling Point | ~441°C (760 mmHg) / >240°C (14 mmHg) | Predicted / Lit. [1] |
| Density | 1.11 ± 0.1 g/cm³ | Predicted [2] |
| LogP (Octanol/Water) | 5.16 – 5.80 | Predicted [2][3] |
| Refractive Index | ~1.523 (at 23°C) | Experimental (Analog) [1] |
| Water Solubility | Insoluble (< 0.1 mg/L) | Inferred (LogP > 5) |
| Solubility (Organic) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Experimental |
| Flash Point | > 200°C | Predicted |
Scientific Insight: The high LogP (>5) indicates extreme lipophilicity.[1] In drug development, this property suggests that if leached into a formulation, the compound will partition heavily into lipid-based excipients or cell membranes, potentially affecting bioavailability or toxicity assessments.[1]
Synthesis & Manufacturing Pathway
The synthesis of Bis(4-methylcyclohexyl) phthalate follows a classic Fischer esterification pathway.[1] The reaction kinetics are typically second-order, driven by acid catalysis and the continuous removal of water to shift the equilibrium.[1]
Reaction Mechanism
The process involves the nucleophilic attack of 4-methylcyclohexanol on the carbonyl carbons of phthalic anhydride.[1]
Figure 1: Step-wise esterification pathway for the synthesis of Bis(4-methylcyclohexyl) phthalate.
Detailed Synthesis Protocol
Objective: Produce high-purity (>98%) Bis(4-methylcyclohexyl) phthalate for use as an analytical standard.
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Reagent Loading: Charge a 3-neck round-bottom flask with Phthalic Anhydride (1.0 eq) and 4-Methylcyclohexanol (2.2 eq). The excess alcohol drives the reaction to completion.[1]
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Catalysis: Add 0.5% w/w p-Toluenesulfonic acid (pTSA) or Titanium(IV) butoxide.[1] Note: Titanium catalysts are preferred for pharma-grade materials to avoid acidic residues.[1]
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Reflux & Dehydration: Heat the mixture to 160–180°C. Use a Dean-Stark trap with an entrainer (e.g., Xylene) to continuously remove the water byproduct.[1]
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Monitoring: Monitor the Acid Value (AV). The reaction is complete when AV < 2 mg KOH/g.[1]
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Work-up:
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Purification: Perform fractional distillation under high vacuum (< 5 mmHg) to remove excess alcohol and isolate the diester.
Analytical Characterization & Impurity Profiling
In drug development, detecting this compound as a leachable requires high-sensitivity methods due to its lack of strong UV chromophores compared to other impurities.[1]
Analytical Workflow[1]
Figure 2: Analytical workflow for the extraction and quantification of phthalate leachables.
Identification Parameters[1][5]
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GC-MS (EI): The mass spectrum is dominated by the phthalic anhydride fragment ion at m/z 149 .[1] Secondary ions corresponding to the methylcyclohexyl loss may be observed [4].[1]
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1H-NMR (CDCl₃):
Applications & Safety in Drug Development
Applications
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Impurity Reference: Used to qualify impurities in API synthesis, particularly for drugs like Rifabutin where cyclohexyl-based reagents are used [5].[1]
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Plasticizer: Provides flexibility to semi-crystalline polymers.[1] Its bulky cyclohexyl groups offer lower volatility than diethyl phthalate (DEP) but higher glass transition suppression than linear analogs.[1]
Toxicology & Safety Profile
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Hazard Classification:
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Endocrine Disruption: Like many ortho-phthalates, it is under scrutiny for potential reproductive toxicity (H360 family), though specific data for the 4-methyl isomer is less abundant than for DEHP.[1]
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Handling: All handling should occur in a fume hood with nitrile gloves. Avoid aerosol formation.[1]
References
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Google Patents. Cyclohexyl phthalates and process of making same (US1643393A).[1] Available at: [1]
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ChemSrc. Bis(4-methylcyclohexyl) phthalate Physicochemical Data. Available at: [Link][1]
